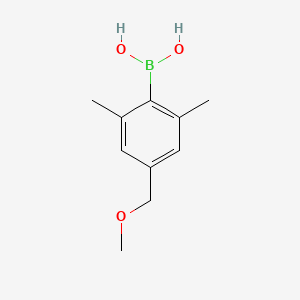
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid
Übersicht
Beschreibung
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is a boronic acid derivative that has been widely used in scientific research. It is commonly used as a building block in the synthesis of various organic compounds due to its unique reactivity with amines, alcohols, and other nucleophiles.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is related to its unique reactivity with amines, alcohols, and other nucleophiles. It forms a covalent bond with these molecules, leading to the formation of boronate esters. These esters can undergo various transformations, such as oxidation, reduction, and cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid. However, it has been reported that boronic acid derivatives can interact with various enzymes, such as proteases and kinases, leading to the inhibition of their activity. This property has been exploited in the development of new drugs for the treatment of various diseases, such as cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid has several advantages for lab experiments. It is a stable and readily available reagent that can be easily handled and stored. Additionally, it has a unique reactivity that allows for the synthesis of various organic compounds. However, it also has some limitations, such as its sensitivity to moisture and air, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for the use of 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid in scientific research. One of the most promising areas is the development of new synthetic methodologies that utilize boronic acid derivatives as building blocks. Additionally, it can be used in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. Furthermore, it can be used in the development of new materials with unique properties, such as conductivity and optical activity.
Conclusion:
In conclusion, 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is a versatile reagent that has been extensively used in scientific research. Its unique reactivity with amines, alcohols, and other nucleophiles has made it a valuable building block in the synthesis of various organic compounds. Additionally, its potential for the development of new drugs and materials makes it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid has been extensively used in scientific research. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a reagent in the development of new synthetic methodologies.
Eigenschaften
IUPAC Name |
[4-(methoxymethyl)-2,6-dimethylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7-4-9(6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMDYQPCRGUBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)COC)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-2,6-dimethylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220111.png)
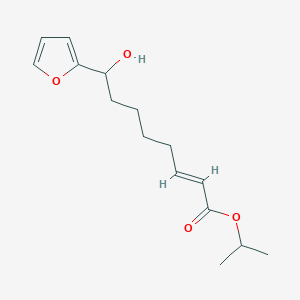
![1-(Hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-ethanone hydrochloride](/img/structure/B3220132.png)

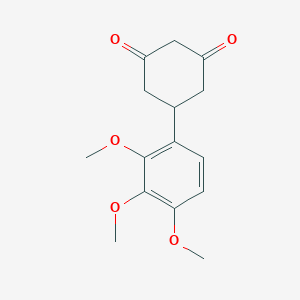
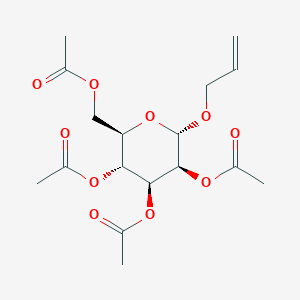
![3a-(Trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220152.png)
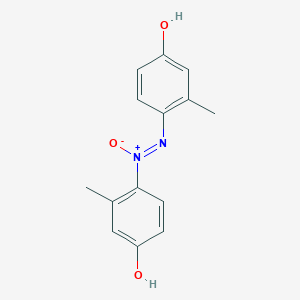
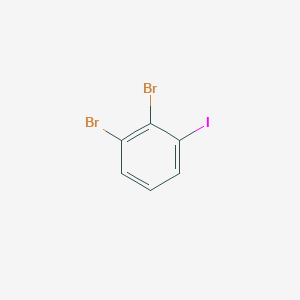
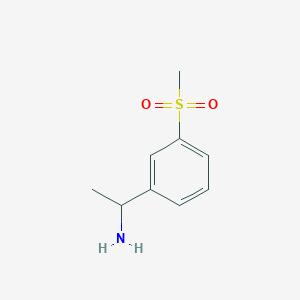
![5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B3220186.png)
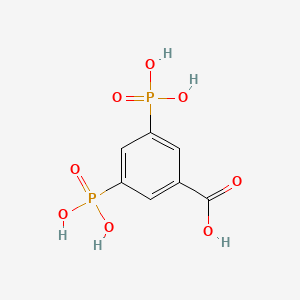

![N-(4-acetylphenyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxamide](/img/structure/B3220200.png)